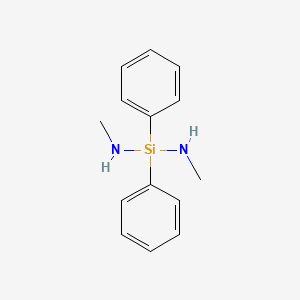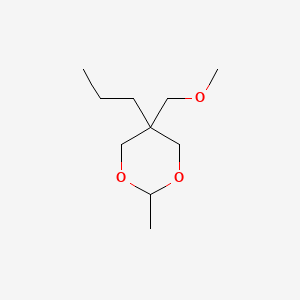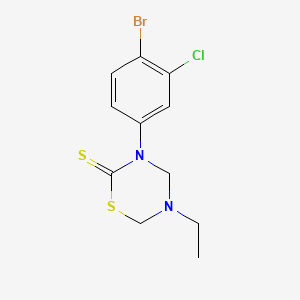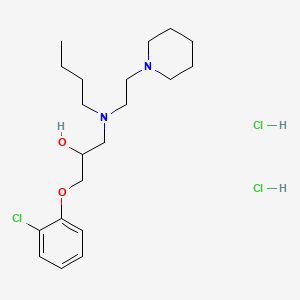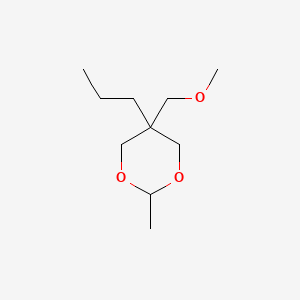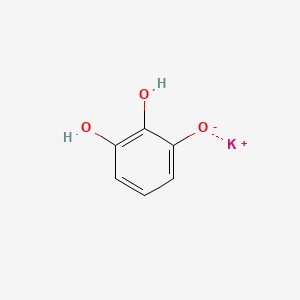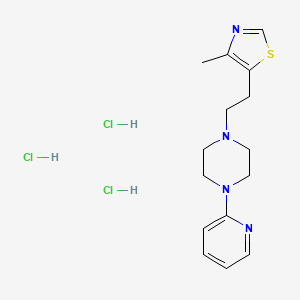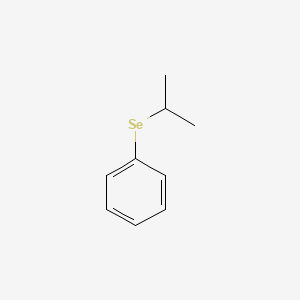
Isopropyl selenobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl selenobenzene is an organic compound with the molecular formula C₉H₁₂Se It consists of a benzene ring substituted with an isopropyl group and a selenium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl selenobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated benzene derivative with a selenium-containing nucleophile. For instance, the reaction of bromobenzene with sodium selenide in the presence of a suitable catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl selenobenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions with catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Isopropyl selenobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable in studies related to selenium’s biological roles and its incorporation into selenoproteins.
Medicine: Research into the potential therapeutic effects of selenium compounds includes their antioxidant and anticancer properties.
Industry: this compound can be used in the production of materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which isopropyl selenobenzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its incorporation into selenoproteins, which play critical roles in antioxidant defense and redox homeostasis.
Comparación Con Compuestos Similares
Isopropyl selenobenzene can be compared with other selenium-containing aromatic compounds, such as:
Phenyl selenide: Similar in structure but lacks the isopropyl group.
Benzyl selenide: Contains a benzyl group instead of an isopropyl group.
Selenophenes: Heterocyclic compounds containing selenium.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other selenium-containing aromatic compounds.
Propiedades
Número CAS |
22233-89-2 |
|---|---|
Fórmula molecular |
C9H12Se |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
propan-2-ylselanylbenzene |
InChI |
InChI=1S/C9H12Se/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
IUDRPELXYSSDTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


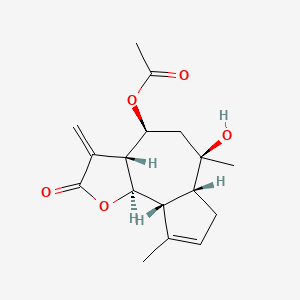

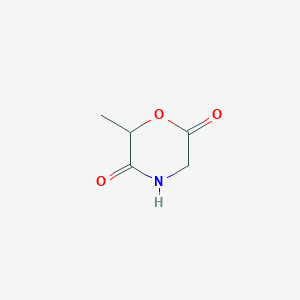
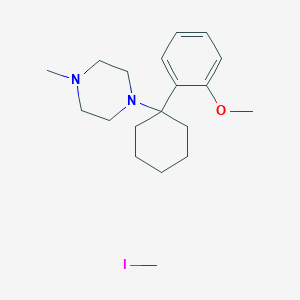
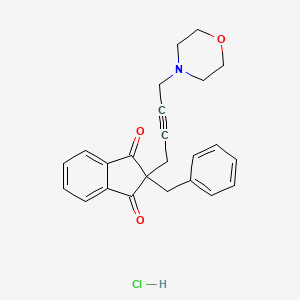
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
